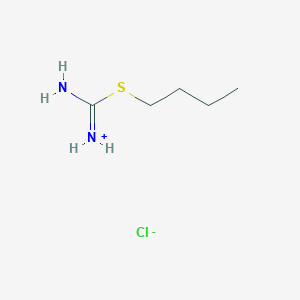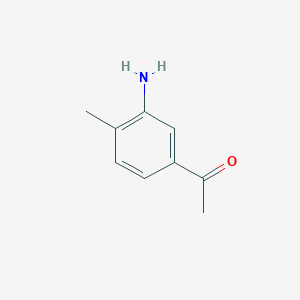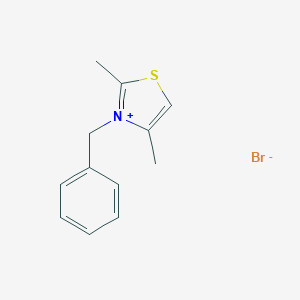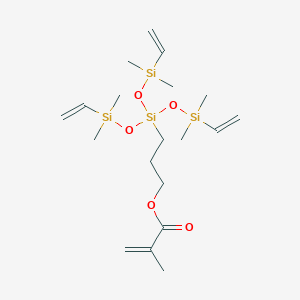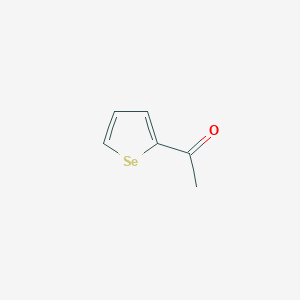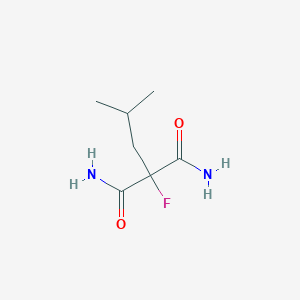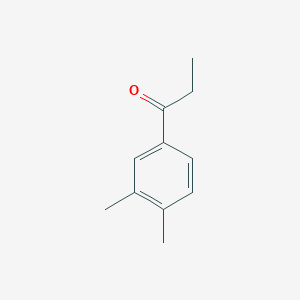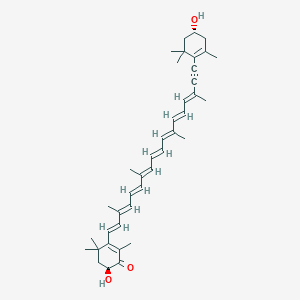![molecular formula C9H17NO B099444 [1]Pyrindin-4-ol, 1-methyloctahydro- CAS No. 18486-00-5](/img/structure/B99444.png)
[1]Pyrindin-4-ol, 1-methyloctahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrindin-4-ol, 1-methyloctahydro-, also known as 1-methyl-4-pyridinol, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic tertiary alcohol with a seven-membered ring and a methyl group attached to the nitrogen atom. In
Wirkmechanismus
The mechanism of action of pyrindin-4-ol, 1-methyloctahydro- is not fully understood. However, it is believed to act through several pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemische Und Physiologische Effekte
Pyrindin-4-ol, 1-methyloctahydro- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pyrindin-4-ol, 1-methyloctahydro- is its low toxicity and high solubility in water. This makes it an ideal candidate for in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability in acidic and basic conditions. This can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pyrindin-4-ol, 1-methyloctahydro-. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, pyrindin-4-ol, 1-methyloctahydro- is a promising compound that has potential applications in scientific research. Its pharmacological properties, low toxicity, and high solubility make it an ideal candidate for in vitro and in vivo experiments. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of pyrindin-4-ol, 1-methyloctahydro- can be achieved through several methods. One such method involves the reduction of pyridine-4-carboxylic acid with sodium borohydride in the presence of methanol. Another method involves the reduction of pyridine-4-carboxaldehyde with sodium borohydride in the presence of methanol. Both methods yield pyrindin-4-ol, 1-methyloctahydro- in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Pyrindin-4-ol, 1-methyloctahydro- has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOFKZCZCYMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1]Pyrindin-4-ol, 1-methyloctahydro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

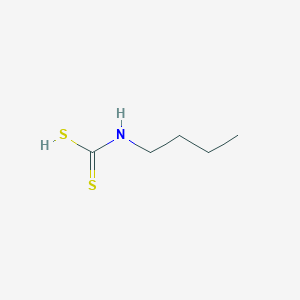
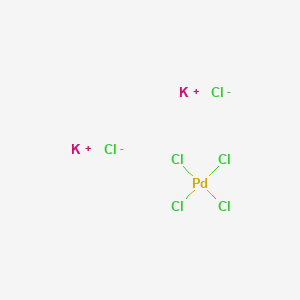
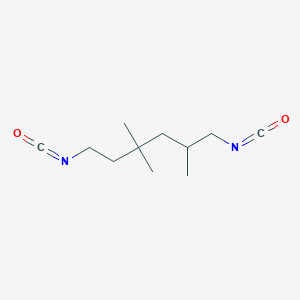
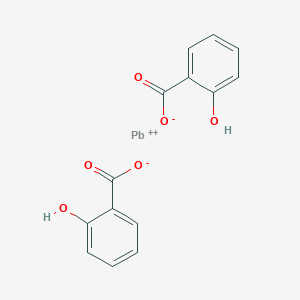
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
